molecular formula C7H15NO B1519203 1-(Cyclopropylamino)-2-methylpropan-2-ol CAS No. 1181570-55-7

1-(Cyclopropylamino)-2-methylpropan-2-ol

Cat. No. B1519203
M. Wt: 129.2 g/mol
InChI Key: CDVGJQFSRQDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylamino)-2-methylpropan-2-ol is a chemical compound with the CAS Number: 1181456-07-4 . It has a molecular weight of 115.18 . The compound is typically stored at a temperature of 4°C and has a physical form of liquid .


Synthesis Analysis

The synthesis of cyclopropylamine, a component of the compound, can be achieved through a multi-step process involving ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . Phase Transfer Catalysis (PTC) is used in the cyclization and hydrolysis steps .


Physical And Chemical Properties Analysis

1-(Cyclopropylamino)-2-methylpropan-2-ol is a liquid at room temperature . It has a molecular weight of 115.18 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Cyclopropanones and Cyclopropenones

Cyclopropanones and cyclopropenones are compounds of interest due to their unique reactivity and potential as intermediates in various chemical reactions . “1-(Cyclopropylamino)-2-methylpropan-2-ol” could be investigated for its role in the synthesis of these compounds, especially considering the challenges associated with their stability and reactivity.

Biological Activity of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The structure of “1-(Cyclopropylamino)-2-methylpropan-2-ol” may allow it to serve as a scaffold for synthesizing novel indole derivatives with potential therapeutic applications.

Development of Fluoroquinolones

Fluoroquinolones are a class of antibacterial agents with a broad spectrum of activity. The compound could be explored for its utility in the synthesis of fluoroquinolone derivatives, which are significant in the development of new antibiotics .

Material Science Applications

In material science, “1-(Cyclopropylamino)-2-methylpropan-2-ol” could be a precursor for materials with specific optical, electrical, or magnetic properties. Its potential applications could include the development of non-linear optical materials or ferroelectrics .

Coordination Polymers

The compound may be used in the synthesis of coordination polymers, which have applications in catalysis, gas storage, and separation technologies. Its unique structure could lead to polymers with novel properties .

Heterocyclic Chemistry

Heterocyclic compounds are crucial in medicinal chemistry. “1-(Cyclopropylamino)-2-methylpropan-2-ol” could be employed in the synthesis of heterocyclic compounds, such as oxadiazoles, which have shown promise in medicine and agriculture due to their diverse biological activities .

Safety And Hazards

The safety data sheet for 1-(Cyclopropylamino)-2-methylpropan-2-ol indicates that it has a GHS05 and GHS07 pictogram, with a signal word of "Danger" . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(cyclopropylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)5-8-6-3-4-6/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVGJQFSRQDLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylamino)-2-methylpropan-2-ol

CAS RN

1181570-55-7
Record name 1-(cyclopropylamino)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylamino)-2-methylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylamino)-2-methylpropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(Cyclopropylamino)-2-methylpropan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylamino)-2-methylpropan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylamino)-2-methylpropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylamino)-2-methylpropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.